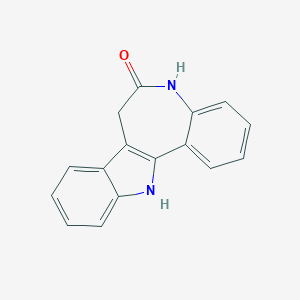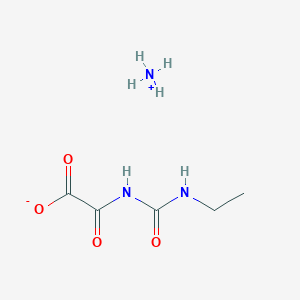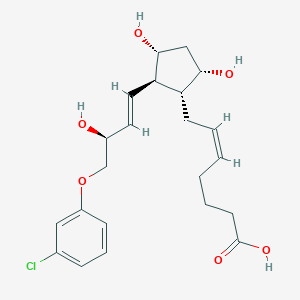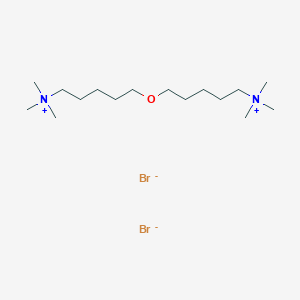![molecular formula C20H24O7 B027983 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol CAS No. 890317-92-7](/img/structure/B27983.png)
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
説明
Synthesis Analysis
The synthesis of related phenylpropane derivatives involves multi-step chemical reactions with specific conditions to achieve the desired product. For instance, the synthesis of 1-(4-Hydroxyphenyl)-2-(2′-methoxyphenoxy)propane-1,3-diol, a compound with structural similarities, has been achieved through the reductive decomposition with metallic sodium in liquid ammonia, showing the complexity and the precision required in synthesizing such compounds (Reznikov & Novitskii, 2004). The detailed synthesis process of our compound of interest, however, requires further exploration through specific research dedicated to its unique structure.
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to our compound of interest have been elucidated using X-ray crystallography and spectroscopic methods, providing insight into their geometric configuration and the spatial arrangement of atoms. For example, the crystal structures of related β-diketones have shown them to adopt specific cis-diketo conformations, which are crucial for understanding the reactive properties and stability of such compounds (Emsley et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving the compound or its related derivatives often result in the formation of various products, depending on the reaction conditions. For example, the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes produces butane-1,4-diol and 2-methylpropan-1-ol, among others, illustrating the versatility and reactivity of these compounds in synthetic chemistry (Simpson et al., 1996).
科学的研究の応用
Metabolism and Degradation
Pseudomonas acidovorans D3, a natural bacterial isolate, has been shown to metabolize compounds similar to (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol, utilizing them as sole carbon and energy sources. This process involves the cleavage of ether linkages and demethylation reactions, highlighting the potential of this compound in studies related to bacterial degradation of complex organic molecules (Vicuña et al., 1987).
Synthesis and Decomposition
The compound has been synthesized and studied for its reductive decomposition properties. Research by Reznikov and Novitskii (2004) demonstrates the synthesis of this compound and its subsequent decomposition, yielding products like guaiacol and catechol, which are significant in the context of organic synthesis and decomposition studies (Reznikov & Novitskii, 2004).
Structural Analysis and Properties
Research has been conducted on the crystal structures of similar lignin model compounds. These studies provide insights into the molecular conformations and interactions of such compounds, which is essential for understanding their chemical behavior and potential applications in various fields, including materials science and biochemistry (Stomberg & Lundquist, 1994).
Antioxidant Properties
Compounds structurally similar to (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol have been isolated from natural sources like berries and have exhibited antioxidative properties. This suggests potential applications in pharmacology and natural product research (Kikuzaki et al., 1999).
特性
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZJIXULOZDRT-WGLWSTOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-Guaiacylglycerol beta-coniferyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



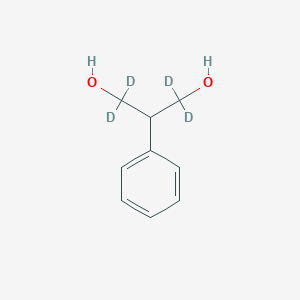
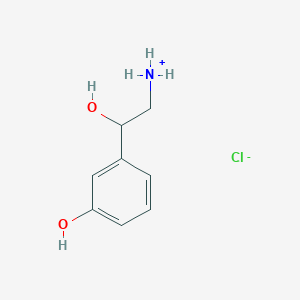
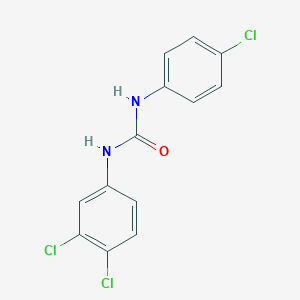
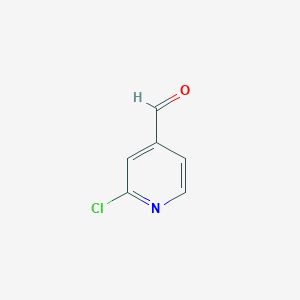
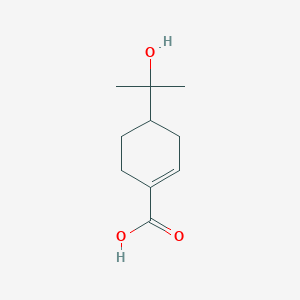
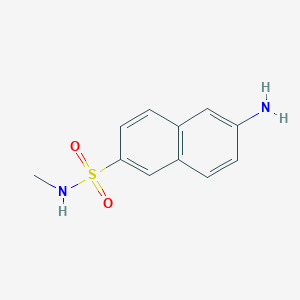
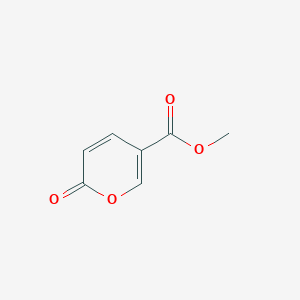
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
